molecular formula C21H26ClNO2 B4199954 [6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-phenylmethanone;hydrochloride

[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-phenylmethanone;hydrochloride

Cat. No.: B4199954
M. Wt: 359.9 g/mol
InChI Key: GBQYWOKSPAEYFG-UHFFFAOYSA-N
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Description

6-(2-hydroxy-2-phenylethyl)-1-methyl-2-piperidinylmethanone hydrochloride: is a synthetic organic compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a piperidine ring substituted with a hydroxy-phenylethyl group and a phenylmethanone moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-hydroxy-2-phenylethyl)-1-methyl-2-piperidinylmethanone hydrochloride typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

6-(2-hydroxy-2-phenylethyl)-1-methyl-2-piperidinylmethanone hydrochloride: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-hydroxy-2-phenylethyl)-1-methyl-2-piperidinylmethanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

6-(2-hydroxy-2-phenylethyl)-1-methyl-2-piperidinylmethanone hydrochloride: can be compared with other piperidine derivatives and phenylmethanone compounds:

Properties

IUPAC Name

[6-(2-hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2.ClH/c1-22-18(15-20(23)16-9-4-2-5-10-16)13-8-14-19(22)21(24)17-11-6-3-7-12-17;/h2-7,9-12,18-20,23H,8,13-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQYWOKSPAEYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCCC1C(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-phenylmethanone;hydrochloride
Reactant of Route 2
[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-phenylmethanone;hydrochloride
Reactant of Route 3
Reactant of Route 3
[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-phenylmethanone;hydrochloride
Reactant of Route 4
[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-phenylmethanone;hydrochloride
Reactant of Route 5
[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-phenylmethanone;hydrochloride
Reactant of Route 6
[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-phenylmethanone;hydrochloride

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